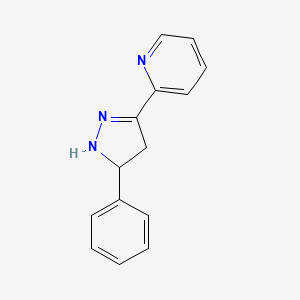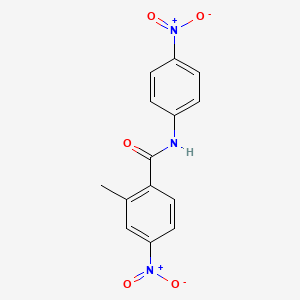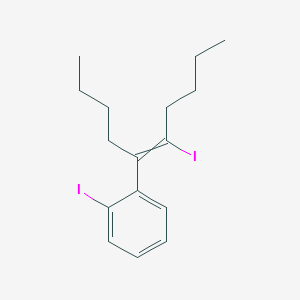
1-Iodo-2-(6-iododec-5-EN-5-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-(6-iododec-5-EN-5-YL)benzene is a chemical compound with the molecular formula C16H22I2. It is characterized by the presence of two iodine atoms attached to a benzene ring and a dec-5-en-5-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene typically involves the iodination of a precursor compound. One common method is the reaction of 2-(6-iododec-5-EN-5-YL)benzene with iodine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at 80°C.
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Sodium borohydride in ethanol at 0-25°C.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Iodo-2-(6-iododec-5-EN-5-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeling agent in biological assays.
Medicine: Explored for its use in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The pathways involved may include halogen bonding and electrophilic aromatic substitution .
Comparison with Similar Compounds
Iodobenzene: A simpler compound with a single iodine atom on a benzene ring.
2-Iodotoluene: Contains a methyl group in addition to the iodine atom on the benzene ring.
1-Iodo-4-nitrobenzene: Contains a nitro group in addition to the iodine atom on the benzene ring.
Properties
CAS No. |
324743-17-1 |
|---|---|
Molecular Formula |
C16H22I2 |
Molecular Weight |
468.15 g/mol |
IUPAC Name |
1-iodo-2-(6-iododec-5-en-5-yl)benzene |
InChI |
InChI=1S/C16H22I2/c1-3-5-9-13(15(17)11-6-4-2)14-10-7-8-12-16(14)18/h7-8,10,12H,3-6,9,11H2,1-2H3 |
InChI Key |
VCSBHJRMCRNUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(CCCC)I)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


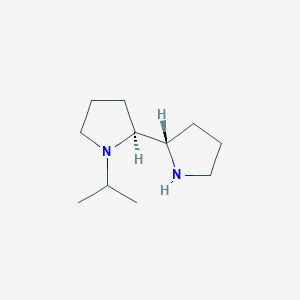
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
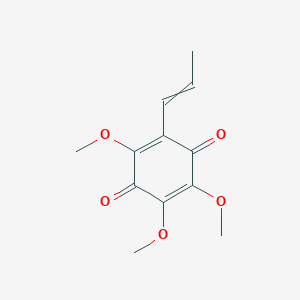
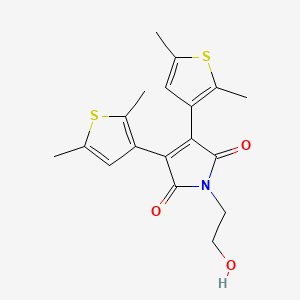
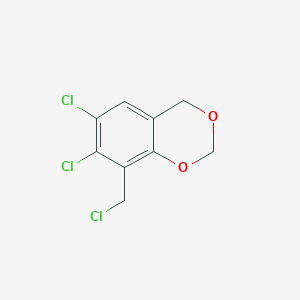
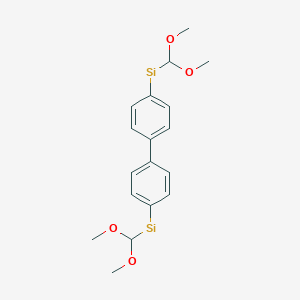
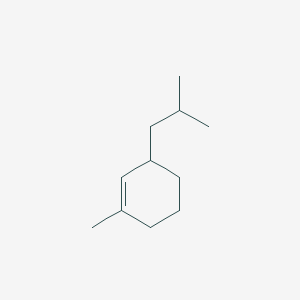
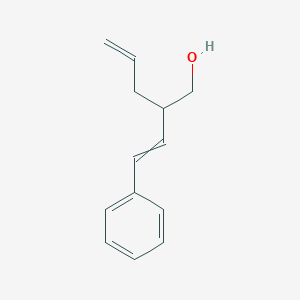
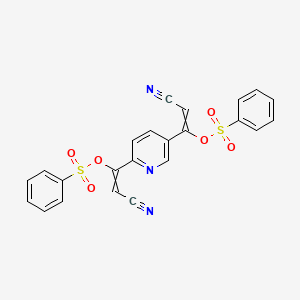
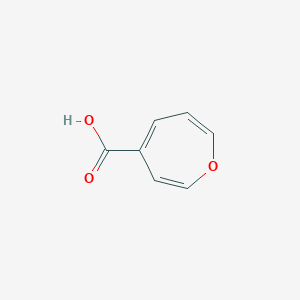
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
